![molecular formula C16H25NO2 B13445884 cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6 CAS No. 1109217-85-7](/img/structure/B13445884.png)
cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Tramadol-d6 (1.0mg/ml in Acetonitrile): is a deuterated form of Tramadol, a synthetic opioid analgesic used to treat moderate to severe pain. The deuterium labeling (d6) is often used in pharmacokinetic studies to trace the compound’s metabolic pathways without altering its pharmacological properties. The solution is prepared in acetonitrile, a common solvent in chemical analysis and synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Tramadol-d6 involves the incorporation of deuterium atoms into the Tramadol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of (+/-)-Tramadol-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and concentration.
Analyse Des Réactions Chimiques
Types of Reactions: (+/-)-Tramadol-d6 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), (+/-)-Tramadol-d6 can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives of (+/-)-Tramadol-d6.
Reduction: Alcohol derivatives of (+/-)-Tramadol-d6.
Substitution: Alkylated or acylated derivatives of (+/-)-Tramadol-d6.
Applications De Recherche Scientifique
Chemistry: (+/-)-Tramadol-d6 is used as an internal standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to quantify and analyze the presence of Tramadol in biological samples.
Biology: In biological research, (+/-)-Tramadol-d6 is used to study the metabolic pathways and pharmacokinetics of Tramadol. The deuterium labeling allows researchers to trace the compound’s distribution, absorption, and elimination in the body.
Medicine: (+/-)-Tramadol-d6 is employed in clinical studies to understand the drug’s interaction with various receptors and its efficacy in pain management. It helps in developing new formulations and improving existing ones.
Industry: In the pharmaceutical industry, (+/-)-Tramadol-d6 is used in quality control and regulatory compliance to ensure the consistency and safety of Tramadol-containing products.
Mécanisme D'action
(+/-)-Tramadol-d6 exerts its effects through a dual mechanism of action:
Mu-Opioid Receptor Agonism: It binds to the mu-opioid receptors in the central nervous system, leading to analgesic effects by inhibiting the transmission of pain signals.
Norepinephrine and Serotonin Reuptake Inhibition: It inhibits the reuptake of norepinephrine and serotonin, enhancing their levels in the synaptic cleft and contributing to its analgesic and mood-modulating effects.
Comparaison Avec Des Composés Similaires
Tramadol: The non-deuterated form of (+/-)-Tramadol-d6, widely used as an analgesic.
Tapentadol: Another synthetic opioid with a similar dual mechanism of action but with a different chemical structure.
Codeine: A naturally occurring opioid with similar analgesic properties but different metabolic pathways.
Uniqueness: (+/-)-Tramadol-d6 is unique due to its deuterium labeling, which allows for precise pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it an invaluable tool in research and development, providing insights into the drug’s behavior in the body and aiding in the development of safer and more effective pain management therapies.
Propriétés
Numéro CAS |
1109217-85-7 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
269.41 g/mol |
Nom IUPAC |
(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1/i1D3,2D3 |
Clé InChI |
TVYLLZQTGLZFBW-ZEYWGEJISA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


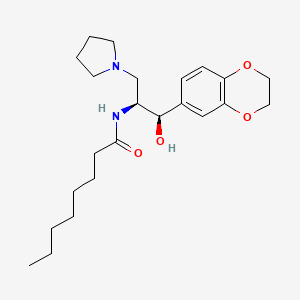
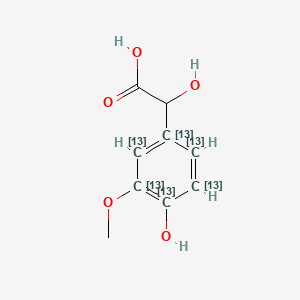
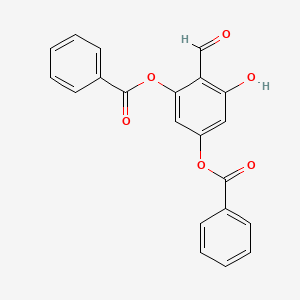
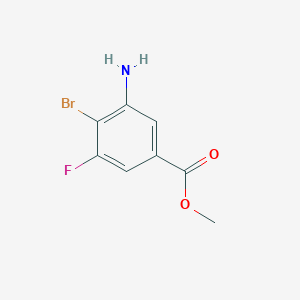
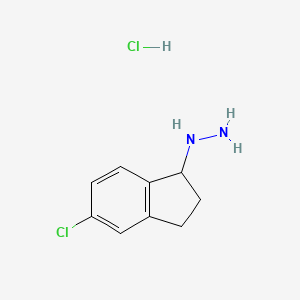



![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
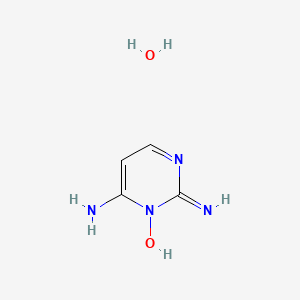
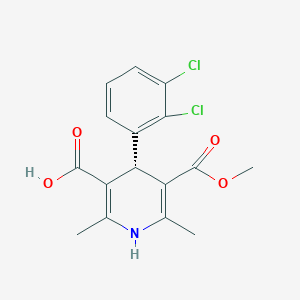
![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)
![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
